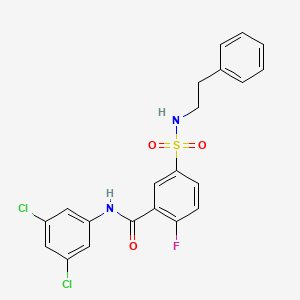

3-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

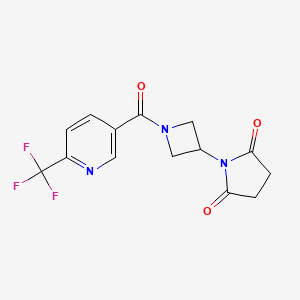

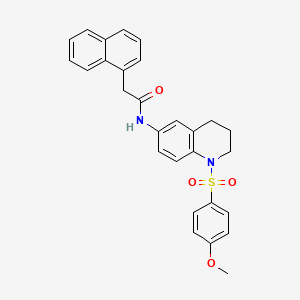

The compound “3-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The molecule also contains a pyridazinone ring, which is a heterocyclic compound that is often found in various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of these groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the benzylic position is often involved in free radical reactions . The compound could also undergo nucleophilic substitution reactions .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques

Research has explored the synthesis of compounds similar to 3-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, highlighting their pharmaceutical importance. Techniques involve complex reactions with chloroamine T and chloroacetic acid, yielding structurally diverse benzamide derivatives (Sallam et al., 2021).

Structural and Energy Framework Studies

The molecular structure of similar compounds has been analyzed using X-ray diffraction, density functional theory (DFT) calculations, and Hirshfeld surface analysis. These studies offer insights into the molecular packing, intermolecular interactions, and energy frameworks of such compounds, essential for understanding their properties and potential applications (Sallam et al., 2021).

Biological and Pharmacological Applications

Cytotoxicity Against Melanoma

Benzamide derivatives, closely related to the compound , have shown promise in melanoma treatment. Research indicates their potential for targeted drug delivery in melanoma cells, enhancing the efficacy of chemotherapy (Wolf et al., 2004).

Antibacterial and Antifungal Activities

Similar benzamide-based compounds have been synthesized and evaluated for their antibacterial and antifungal properties. This research contributes to the development of new antimicrobial agents (Karanth et al., 2018).

Potential in Tuberculosis Treatment

Certain benzamide derivatives have been identified for their anti-tubercular properties, with some showing promising activity against Mycobacterium tuberculosis. This highlights the potential of such compounds in treating tuberculosis (Nimbalkar et al., 2018).

Antioxidant Properties

The antioxidant capabilities of similar benzamide compounds have been investigated, showcasing their potential in combating oxidative stress-related disorders (Tumosienė et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, how it’s used, and how it’s handled. It’s important to refer to the appropriate safety data sheets (SDS) for information on potential hazards, protective measures, and first aid procedures .

properties

IUPAC Name |

3-chloro-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3/c1-2-28-18-8-6-15(7-9-18)19-10-11-20(26)25(24-19)13-12-23-21(27)16-4-3-5-17(22)14-16/h3-11,14H,2,12-13H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPVNWBUCKGIBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-isopropoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3005472.png)

![Ethyl 4-oxo-3-phenyl-5-(2-propylpentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005474.png)

![4-[[4-(Trifluoromethyl)cyclohexyl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B3005485.png)

![Ethyl 2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B3005489.png)